molecular formula C11H12O2 B14451818 {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 75165-37-6

{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene

Cat. No.: B14451818
CAS No.: 75165-37-6
M. Wt: 176.21 g/mol
InChI Key: VBNAMOJRWCKHQT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper for Click Chemistry. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene has a wide range of scientific research applications:

    Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.

    Biology: The compound’s ability to form triazole linkages through Click Chemistry makes it valuable in bioconjugation and labeling studies.

    Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis.

    Industry: It is used as a softener, irritant, and thickener in dyes and makeup products.

Mechanism of Action

The mechanism by which {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene exerts its effects involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide compounds in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science.

Comparison with Similar Compounds

{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both organic synthesis and industrial processes.

Properties

CAS No.

75165-37-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-prop-2-ynoxyethoxybenzene

InChI

InChI=1S/C11H12O2/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h1,3-7H,8-10H2

InChI Key

VBNAMOJRWCKHQT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOC1=CC=CC=C1

Origin of Product

United States

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